Tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate Tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1955557-23-9
VCID: VC6322032
InChI: InChI=1S/C15H23N3O3/c1-14(2,3)21-13(19)18-7-4-11-12(17-10-16-11)15(18)5-8-20-9-6-15/h10H,4-9H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)N1CCC2=C(C13CCOCC3)N=CN2
Molecular Formula: C15H23N3O3
Molecular Weight: 293.367

Tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate

CAS No.: 1955557-23-9

Cat. No.: VC6322032

Molecular Formula: C15H23N3O3

Molecular Weight: 293.367

* For research use only. Not for human or veterinary use.

Tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate - 1955557-23-9

Specification

CAS No. 1955557-23-9
Molecular Formula C15H23N3O3
Molecular Weight 293.367
IUPAC Name tert-butyl spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate
Standard InChI InChI=1S/C15H23N3O3/c1-14(2,3)21-13(19)18-7-4-11-12(17-10-16-11)15(18)5-8-20-9-6-15/h10H,4-9H2,1-3H3,(H,16,17)
Standard InChI Key URJNLKAIOCSMBH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C(C13CCOCC3)N=CN2

Introduction

Structural and Chemical Properties

The compound’s spirocyclic architecture integrates an imidazo[4,5-c]pyridine moiety fused to a tetrahydrooxane ring, creating a rigid bicyclic system. The tert-butyl carboxylate group at position 5 enhances solubility in organic solvents and serves as a protective group during synthetic modifications . Key structural features include:

  • Spiro Junction: The spiro carbon at position 4 links the imidazopyridine and oxane rings, imposing conformational constraints that influence binding affinity in target proteins .

  • Electron-Deficient Imidazole Ring: The imidazo[4,5-c]pyridine core contains a π-deficient aromatic system, enabling electrophilic substitution reactions at specific positions .

  • Steric Shielding: The tert-butyl group sterically hinders nucleophilic attacks on the carboxylate, improving stability during storage and reactions .

A comparative analysis of related spiroimidazopyridine derivatives reveals that substituents on the oxane ring and the imidazole nitrogen significantly modulate bioavailability. For instance, the addition of a methoxyacetyl group to analogous structures (e.g., tert-butyl 5-(2-methoxyacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate) increases polarity, enhancing water solubility .

PropertyValueSource
Molecular FormulaC₁₅H₂₃N₃O₃
Molecular Weight293.36 g/mol
CAS Number1955557-23-9
Price (50 mg)528.00 €
Price (500 mg)1,433.00 €

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis typically begins with the cyclocondensation of 4-aminopyridine derivatives with carbonyl compounds to form the imidazo[4,5-c]pyridine core. Subsequent spirocyclization with epoxides or cyclic ethers under acidic conditions yields the tetrahydrooxane ring . For example, Zhu et al. demonstrated that treating substituted aldehydes with urea/thiourea and dihydropyran in the presence of p-TsOH generates spirocyclic pyranopyrimidines via a three-component reaction .

Green Chemistry Approaches

Applications in Drug Discovery

Kinase Inhibition

The rigid spirocyclic framework mimics ATP-binding motifs in kinase active sites. Derivatives of this compound have shown inhibitory activity against tyrosine kinases such as VEGF-R2 and PDGFR-β, making them candidates for anticancer therapies . For instance, pazopanib impurities structurally related to imidazo[4,5-b]pyridine-2-carboxylic acid exhibit potent kinase binding, underscoring the scaffold’s versatility .

Neuropharmacology

Spiroimidazopyridines modulate GABAₐ receptors due to their ability to cross the blood-brain barrier. The tert-butyl group’s lipophilicity enhances CNS penetration, enabling applications in anxiety and epilepsy treatment .

Antimicrobial Agents

Functionalization with electron-withdrawing groups (e.g., nitro, fluoro) at the imidazole ring improves activity against Gram-positive bacteria. A 2023 study noted that hexahydrofuropyrimidine derivatives derived from similar scaffolds inhibit Staphylococcus aureus with MIC values of 4–8 µg/mL .

Recent Advances and Future Directions

Continuous Flow Synthesis

A 2018 study in Organic Process Research & Development highlighted the use of continuous flow reactors to produce tert-butyl hydroperoxide (TBHP), a key oxidant in spirocyclic compound synthesis . Adapting this technology could streamline large-scale production of the target compound while minimizing thermal degradation .

Computational Design

Machine learning models predict that substituting the oxane ring with piperidine or morpholine moieties could enhance binding to protease-activated receptors (PARs). Such derivatives are under investigation for anticoagulant therapies .

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